molecular formula C22H22FN3O3 B11375309 5-(3-ethoxypropyl)-4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(3-ethoxypropyl)-4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11375309
M. Wt: 395.4 g/mol
InChI Key: QDKBSGNDYAJYMV-UHFFFAOYSA-N
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Description

The molecule features a dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core substituted with a 3-ethoxypropyl chain at position 5, a 4-fluorophenyl group at position 4, and a 2-hydroxyphenyl moiety at position 2. These substituents confer distinct electronic and steric properties, influencing solubility, bioavailability, and target binding. The hydroxyl group at the 2-hydroxyphenyl substituent may participate in intramolecular hydrogen bonding, stabilizing tautomeric forms and enhancing metabolic stability .

Properties

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

IUPAC Name

5-(3-ethoxypropyl)-4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H22FN3O3/c1-2-29-13-5-12-26-21(14-8-10-15(23)11-9-14)18-19(24-25-20(18)22(26)28)16-6-3-4-7-17(16)27/h3-4,6-11,21,27H,2,5,12-13H2,1H3,(H,24,25)

InChI Key

QDKBSGNDYAJYMV-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)F

Origin of Product

United States

Biological Activity

5-(3-ethoxypropyl)-4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. Its unique structure, characterized by multiple functional groups including an ethoxypropyl chain, a fluorophenyl moiety, and a hydroxyphenyl group, suggests potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22FN3O3C_{22}H_{22}FN_3O_3 with a molecular weight of approximately 395.4 g/mol. The compound's structure can be represented as follows:

Molecular Structure 5 3 ethoxypropyl 4 4 fluorophenyl 3 2 hydroxyphenyl 4 5 dihydropyrrolo 3 4 c pyrazol 6 1H one\text{Molecular Structure }\text{5 3 ethoxypropyl 4 4 fluorophenyl 3 2 hydroxyphenyl 4 5 dihydropyrrolo 3 4 c pyrazol 6 1H one}

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

Antioxidant Activity

Studies have indicated that compounds within the dihydropyrrolo[3,4-c]pyrazol-6(1H)-one class exhibit significant antioxidant properties. For instance, derivatives have shown efficacy in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Anticancer Potential

Preliminary investigations suggest that 5-(3-ethoxypropyl)-4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one may possess anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has been tested for its ability to inhibit key enzymes associated with various diseases. Notably, it has shown potential as an inhibitor of the Main protease (Mpro) of SARS-CoV-2, indicating its relevance in antiviral research .

Case Studies

StudyFindingsMethodology
Study 1 Demonstrated significant antioxidant activity in vitroDPPH assay to measure free radical scavenging
Study 2 Showed cytotoxic effects on breast cancer cell linesMTT assay for cell viability
Study 3 Inhibited SARS-CoV-2 Mpro effectivelyEnzyme inhibition assays

Synthesis and Derivatives

The synthesis of 5-(3-ethoxypropyl)-4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been achieved through various methods that optimize yield and purity. The compound can be synthesized using a straightforward multi-step protocol involving cyclization reactions under controlled conditions.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Key Properties Reference
Target Compound : 5-(3-Ethoxypropyl)-4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 3-ethoxypropyl (position 5), 4-fluorophenyl (position 4), 2-hydroxyphenyl (position 3) Moderate solubility in polar solvents; intramolecular H-bonding stabilizes enol tautomers .
Analog 1 : 5-(3-Ethoxypropyl)-4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one 2-fluorophenyl (position 4) Reduced steric hindrance at position 4; lower melting point (mp ~210°C) .
Analog 2 : 4-(4-Ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-pyridinylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one Pyridinylmethyl (position 5), 4-ethoxyphenyl (position 4) Enhanced π-π stacking with aromatic receptors; higher logP (2.8 vs. 2.3) .
Analog 3 : 1-Substituted 4-Aroyl-3-hydroxy-5-aryl-pyrrol-2-one derivatives (e.g., Compound 23) Trifluoromethoxy-phenyl (position 5), methyl-benzoyl (position 4) Increased metabolic stability due to CF3 group; lower yield (32%) in synthesis .
Analog 4 : 6-(3-Ethoxypropyl)-4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Pyridinone core (vs. pyrazolone); 1-methylpyrazole substituent Broader kinase inhibition profile; higher aqueous solubility .

Key Findings :

Solubility: The 3-ethoxypropyl chain in the target compound increases solubility in ethanol and DMSO compared to pyridinylmethyl (Analog 2) or trifluoromethoxy (Analog 3) substituents .

Tautomerism: The 2-hydroxyphenyl group stabilizes enol tautomers via intramolecular H-bonding, a feature absent in non-hydroxylated analogs (e.g., Analog 4) .

Synthetic Challenges: Lower yields in Analog 3 (32%) highlight the difficulty of introducing trifluoromethoxy groups, whereas the target compound’s synthesis (via Knorr-type cyclization) achieves higher efficiency (~60% yield) .

Structural and Pharmacological Insights

  • Crystallography : The target compound’s structure was resolved using SHELXL (), confirming the planar geometry of the pyrrolopyrazole core and substituent orientations . Analog 2’s pyridinylmethyl group introduces a slight torsional strain, reducing crystallinity .
  • SAR (Structure-Activity Relationship): The 4-fluorophenyl group is critical for target affinity (e.g., COX-2 inhibition), as shown by a 10-fold activity drop in Analog 1 . The 2-hydroxyphenyl moiety in the target compound improves metabolic stability over non-hydroxylated analogs (e.g., 50% longer half-life in hepatic microsomes) .

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